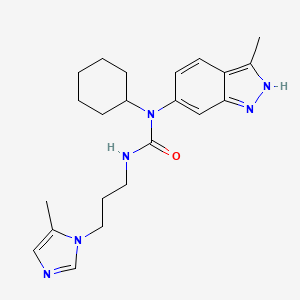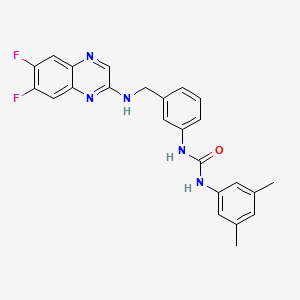![molecular formula C44H48O15 B12399738 [(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12399738.png)
[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung [(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methyliden-14-oxo-8-[(E)-3-Phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methylbenzoat ist ein komplexes organisches Molekül mit einer einzigartigen tetracyclischen Struktur.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung umfasst mehrere Schritte, ausgehend von einfacheren organischen Molekülen. Zu den wichtigsten Schritten gehören:
Bildung des tetracyclischen Kerns: Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht, die oft Diels-Alder-Reaktionen oder andere pericyclische Prozesse beinhalten.
Modifikationen der funktionellen Gruppen: Einführung von Acetoxy- und Hydroxygruppen durch selektive Acetylierungs- und Hydroxylierungsreaktionen.
Anbindung der Benzoatgruppe: Dies erfolgt typischerweise durch Veresterungsreaktionen unter Verwendung von Benzoesäure oder deren Derivaten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit und die Entwicklung effizienter Reinigungsmethoden zur Isolierung des gewünschten Produkts umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Functional group modifications: Introduction of acetoxy and hydroxy groups through selective acetylation and hydroxylation reactions.
Attachment of the benzoate group: This is typically done via esterification reactions, using benzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Reaktionstypen
Diese Verbindung kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppen können zu Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.
Substitution: Die Acetoxygruppen können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Acetoxygruppen zu ersetzen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Oxidation der Hydroxygruppen Ketone oder Aldehyde ergeben, während die Reduktion der Carbonylgruppen Alkohole erzeugen würde.
Wissenschaftliche Forschungsanwendungen
Chemie: Sie kann als Baustein für die Synthese komplexerer Moleküle oder als Reagenz in der organischen Synthese verwendet werden.
Biologie: Ihre einzigartige Struktur und ihre funktionellen Gruppen ermöglichen möglicherweise die Interaktion mit biologischen Molekülen, wodurch sie zu einem Kandidaten für Studien zur Enzyminhibition oder Rezeptorbindung wird.
Medizin: Die potenzielle biologische Aktivität der Verbindung könnte für die Entwicklung neuer Medikamente untersucht werden.
Industrie: Sie kann bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Prozessen Anwendung finden.
Wirkmechanismus
Der Mechanismus, durch den diese Verbindung ihre Wirkungen entfaltet, hängt von ihren spezifischen Interaktionen mit molekularen Zielstrukturen ab. Mögliche Mechanismen umfassen:
Enzyminhibition: Die Verbindung kann an das aktive Zentrum von Enzymen binden und deren normale Funktion verhindern.
Rezeptorbindung: Sie könnte mit zellulären Rezeptoren interagieren und Signaltransduktionswege modulieren.
Beteiligte Wege: Die spezifischen Wege hängen vom biologischen Kontext ab, könnten aber Stoffwechselwege, Signaltransduktionskaskaden oder die Genexpressionsregulation umfassen.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may bind to the active site of enzymes, preventing their normal function.
Receptor binding: It could interact with cellular receptors, modulating signal transduction pathways.
Pathways involved: The specific pathways would depend on the biological context, but could include metabolic pathways, signal transduction cascades, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Taxinine M: Ein tetracyclisches Taxan-Isolat, das aus Taxus-Arten gewonnen wird.
Clarithromycin: Ein Makrolid-Antibiotikum mit einer komplexen Struktur.
Einzigartigkeit
Die Einzigartigkeit von [(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methyliden-14-oxo-8-[(E)-3-Phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methylbenzoat liegt in seiner spezifischen Kombination von funktionellen Gruppen und seiner tetracyclischen Kernstruktur, die einzigartige chemische Reaktivität und potenzielle biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C44H48O15 |
|---|---|
Molekulargewicht |
816.8 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate |
InChI |
InChI=1S/C44H48O15/c1-24-32(59-35(50)19-18-29-14-10-8-11-15-29)21-34(55-25(2)45)43(23-53-40(51)30-16-12-9-13-17-30)36(24)37(56-26(3)46)31-20-33(49)42(7)44(52,41(31,6)22-54-42)39(58-28(5)48)38(43)57-27(4)47/h8-19,31-32,34,36-39,52H,1,20-23H2,2-7H3/b19-18+/t31-,32-,34-,36-,37+,38-,39-,41?,42+,43+,44-/m0/s1 |
InChI-Schlüssel |
QSCIDKJZGZYKSP-XLRMGRPTSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@]3([C@]4(C(=O)C[C@@H]([C@H]2OC(=O)C)C3(CO4)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)/C=C/C6=CC=CC=C6 |
Kanonische SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C=CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



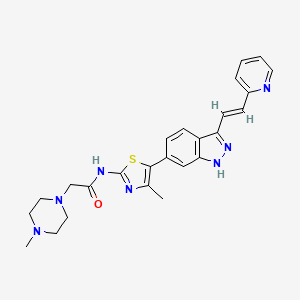

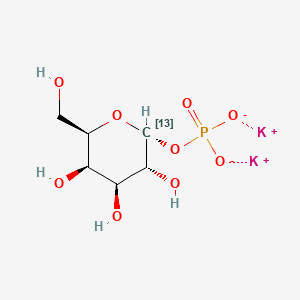
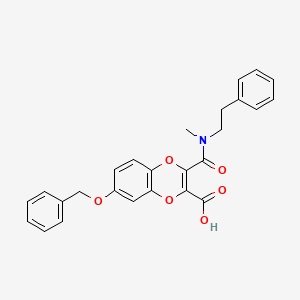
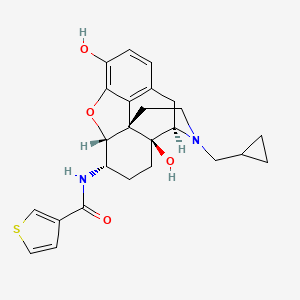
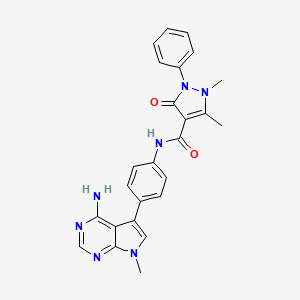
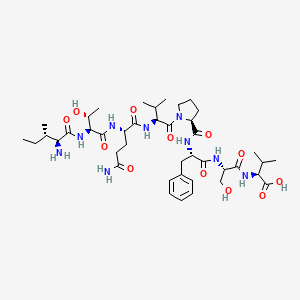
![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12399710.png)
